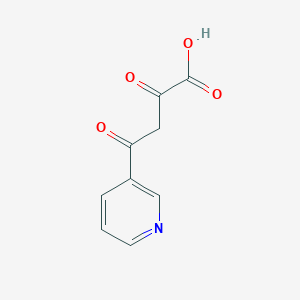

2,4-Dioxo-4-pyridin-3-ylbutanoic acid

Description

Contextualization within the Chemistry of Pyridyl-Substituted Organic Acids

Pyridyl-substituted organic acids represent a significant class of compounds in medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and participate in various intermolecular interactions, often enhancing the solubility and bioavailability of a molecule. nih.gov The introduction of a pyridine moiety into an organic acid can significantly influence its chemical and biological properties. researchgate.net

Significance within Organic Synthesis and Chemical Biology Research

The 2,4-dioxo-4-pyridin-3-ylbutanoic acid scaffold is of considerable interest in both organic synthesis and chemical biology. In organic synthesis, the dicarbonyl functionality provides multiple reactive sites for further chemical transformations. This allows for its use as a versatile building block, or synthon, in the construction of more complex heterocyclic systems. researchgate.net The reactivity of such dicarbonyl compounds enables their participation in a variety of condensation and cyclization reactions.

From a chemical biology perspective, the structural motif of a diketo acid is found in a number of biologically active compounds. For instance, derivatives of 4-oxo-4-phenylbutanoic acid have been investigated as inhibitors of kynurenine (B1673888) 3-hydroxylase, an enzyme involved in the tryptophan degradation pathway. nih.gov Furthermore, various pyridine derivatives have been evaluated for a wide range of biological activities, including antibacterial, and cytotoxic effects. researchgate.netnih.gov The combination of the pyridine ring and the diketo acid functionality in this compound makes it a prime candidate for investigation as a potential therapeutic agent.

Overview of Research Trajectories for Dioxo-Butanoic Acid Scaffolds

Research into dioxo-butanoic acid scaffolds is a dynamic area, driven by the quest for new enzyme inhibitors and other bioactive molecules. A notable trajectory in this field is the development of inhibitors for various enzymes by mimicking endogenous substrates or transition states. For example, S1P1 receptor agonists containing a 4-oxo-butanoic acid moiety have been discovered and characterized for their potential in treating autoimmune diseases. nih.govresearchgate.net

The general synthetic approach to β-keto esters and related 1,3-dicarbonyl compounds, such as the ethyl ester of the title compound, often involves the Claisen condensation reaction. youtube.commasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comyoutube.comlibretexts.org For the synthesis of a compound like ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, a crossed Claisen condensation between ethyl nicotinate (B505614) (a pyridine-3-carboxylate) and an acetate (B1210297) derivative would be a plausible route. Subsequent hydrolysis of the resulting ester would then yield the desired this compound.

The exploration of pyridyl-substituted dioxo-butanoic acids is part of a broader effort to synthesize novel heterocyclic compounds with potential biological activities. The versatility of the pyridine ring allows for the introduction of various substituents to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | nih.gov |

| Molecular Weight | 193.16 g/mol | researchgate.netnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 394655-14-2 | nih.gov |

| Physical Description | Solid | researchgate.net |

| SMILES | C1=CC(=CN=C1)C(=O)CC(=O)C(=O)O | nih.gov |

| InChI Key | PISWNSJFMUGNKU-UHFFFAOYSA-N | researchgate.net |

Related and Derivative Compounds

| Compound Name | Molecular Formula | Note |

| Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | C₁₁H₁₁NO₄ | The ethyl ester of the title compound. cymitquimica.com |

| 4-Oxo-4-(3-pyridyl)butanoic acid | C₉H₉NO₃ | A related nicotine (B1678760) metabolite. masterorganicchemistry.com |

| Ethyl nicotinate | C₈H₉NO₂ | A potential precursor in the synthesis of the title compound. |

| Ethyl acetate | C₄H₈O₂ | A potential reactant in the synthesis of the title compound. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7(4-8(12)9(13)14)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISWNSJFMUGNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333673 | |

| Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394655-14-2 | |

| Record name | 2,4-dioxo-4-pyridin-3-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Optimizations

The most common and established method for synthesizing 2,4-dioxo-4-pyridin-3-ylbutanoic acid and its ester derivatives is the Claisen condensation reaction. wikipedia.orgnumberanalytics.comfiveable.me This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org

Strategic Starting Materials and Precursors

The synthesis of this compound typically begins with the preparation of its corresponding ethyl ester, ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. This is achieved through a crossed Claisen condensation. The strategic starting materials for this reaction are:

3-Acetylpyridine: This compound provides the pyridin-3-yl- and the adjacent carbonyl group of the final product.

Diethyl oxalate: This reagent acts as the acylating agent, providing the remaining two carbonyl groups of the butanoic acid chain. researchgate.net

The subsequent step to obtain the final acid is the hydrolysis of the synthesized ethyl ester.

| Starting Material | Role in Synthesis |

| 3-Acetylpyridine | Source of the pyridin-3-yl group and one of the keto groups. |

| Diethyl oxalate | Provides the second keto group and the carboxylate functionality. |

| Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | Intermediate ester precursor to the final acid. |

Reaction Conditions, Catalysis Development, and Yield Enhancement

The Claisen condensation for the synthesis of ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate is typically carried out under basic conditions. The choice of base and solvent is crucial for the reaction's success and yield.

Reaction Conditions:

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of 3-acetylpyridine, forming the enolate intermediate. Common bases used include sodium ethoxide (NaOEt) and sodium hydride (NaH). chemicalforums.com When using an alcohol as a solvent, the corresponding alkoxide is the preferred base to avoid transesterification. wikipedia.org

Solvent: Anhydrous solvents such as ethanol, benzene, or diethyl ether are typically used to prevent the hydrolysis of the ester and the quenching of the strong base. researchgate.netchemicalforums.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of reagents and then refluxed for several hours to drive the reaction to completion.

Catalysis Development:

While the Claisen condensation is traditionally base-mediated, research into catalytic versions aims to improve efficiency and reduce waste. For related β-dicarbonyl syntheses, the use of Lewis acids has been explored. However, for the specific synthesis of this compound, strong bases remain the most established method.

Yield Enhancement:

To enhance the yield of the Claisen condensation, the reaction is often driven to completion by taking advantage of the acidity of the resulting β-dicarbonyl product. The product is deprotonated by the base, shifting the equilibrium towards the product side. wikipedia.org An acidic workup is then necessary to protonate the enolate and isolate the final product. wikipedia.org

The subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved through either acidic or basic hydrolysis. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: Heating the ester with an excess of a dilute mineral acid like hydrochloric acid or sulfuric acid. This reaction is reversible. chemguide.co.uk

Basic Hydrolysis (Saponification): Refluxing the ester with an aqueous solution of a strong base like sodium hydroxide. This reaction is irreversible and often preferred for higher yields. chemguide.co.uk The resulting carboxylate salt is then acidified in a separate step to obtain the final carboxylic acid. chemguide.co.uk

| Reaction Step | Reagents and Conditions | Purpose |

| Claisen Condensation | 3-Acetylpyridine, Diethyl oxalate, Sodium ethoxide/Sodium hydride, Anhydrous ethanol/benzene | Formation of ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. |

| Ester Hydrolysis | Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, NaOH(aq) or HCl(aq), Heat | Conversion of the ethyl ester to this compound. |

Purification and Isolation Techniques for Research-Grade Material

The purification of this compound and its ester precursor is essential to obtain material of high purity for research purposes.

For the intermediate, ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate , common purification techniques include:

Extraction: After the reaction is quenched, the product is typically extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

Washing: The organic extract is washed with brine to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) and the solvent is removed under reduced pressure.

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

For the final product, This compound , the purification process involves:

Acidification: After basic hydrolysis, the reaction mixture containing the carboxylate salt is acidified to precipitate the carboxylic acid.

Filtration: The precipitated solid is collected by filtration.

Washing: The solid is washed with cold water to remove any inorganic salts.

Drying: The purified acid is then dried under vacuum.

A specialized purification technique for β-diketones, which could be adapted for this compound, involves the formation of a copper(II) complex. nih.gov The crude diketone is treated with a copper(II) salt, and the resulting insoluble complex is isolated and then decomposed to yield the purified β-diketone. nih.gov

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable approaches for the synthesis of this compound and its derivatives are being explored.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of this compound, several green chemistry principles can be applied:

Solvent-free reactions: Performing the Claisen condensation under solvent-free conditions can significantly reduce waste. For example, heating potassium tert-butoxide and an ester under solvent-free conditions has been shown to produce β-keto esters in high yields. acs.org

Use of greener catalysts: While strong bases are effective, they are also hazardous. Research into the use of solid-supported catalysts or more environmentally benign bases could improve the green profile of the synthesis. For Claisen-type reactions, the use of catalytic amounts of a base like sodium hydride with a catalytic amount of alcohol can be an alternative to using a full equivalent of a strong base.

Energy efficiency: Utilizing microwave irradiation as a heating source can often lead to shorter reaction times and increased yields, contributing to a more energy-efficient process.

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis. While a specific biocatalytic route for this compound has not been extensively reported, related enzymatic transformations suggest potential pathways:

Enzymatic synthesis of α-keto acids: Enzymes such as L-amino acid oxidases can be used to produce α-keto acids from amino acid precursors. mdpi.com Engineered microorganisms have also been utilized for the biosynthesis of α-keto acids from renewable feedstocks like glucose. mdpi.com

Biocatalytic alkylation of keto acids: Recent studies have demonstrated the use of engineered methyltransferases for the asymmetric alkylation of α-keto acids, showcasing the potential for enzymatic C-C bond formation in the synthesis of complex keto acids. nih.gov

Use of α-oxoamine synthases: This family of enzymes catalyzes the stereospecific carbon-carbon bond formation between an α-amino acid and a thioester, leading to the formation of α-amino ketones, which are structurally related to the target molecule. nih.gov

These biocatalytic approaches, while still in the research phase for this specific compound, hold promise for the future development of highly efficient and sustainable synthetic routes to this compound and its derivatives.

Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.ptnih.gov The synthesis of pyridyl ketones and related heterocyclic structures has been successfully adapted to flow chemistry protocols. uni-muenchen.de

For the synthesis of this compound derivatives, a continuous flow setup could be designed for the Claisen condensation step. In such a system, streams of the reactants (e.g., ethyl nicotinate (B505614) and the enolate of ethyl acetate, pre-formed or generated in situ) would be pumped and mixed in a microreactor or a heated coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize the formation of byproducts. The reaction mixture exiting the reactor can then be directly subjected to an in-line quenching and work-up process.

Research on related Claisen condensations in flow reactors has demonstrated a dramatic reduction in reaction time from many hours in batch to mere minutes in a continuous system, with improved yields and productivity. uni-muenchen.de

Below is a representative data table illustrating potential parameters for the continuous flow synthesis of a β-keto ester like ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, based on findings for analogous reactions.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Value | Purpose |

|---|---|---|

| Reactant A | Solution of Ethyl Nicotinate in THF | Pyridyl source |

| Reactant B | Solution of Sodium Ethoxide/Ethyl Acetate in THF | Enolate source |

| Flow Rate (Reactants) | 0.5 - 2.0 mL/min | Controls residence time and mixing |

| Reactor Type | PFA Tubing Coil | Inert and flexible reaction vessel |

| Reactor Volume | 10 - 20 mL | Determines throughput |

| Temperature | 60 - 100 °C | Accelerates reaction rate |

| Residence Time | 5 - 20 minutes | Time allowed for reaction to complete |

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools in drug discovery and development, particularly for elucidating reaction mechanisms, metabolic pathways, and the kinetics of enzyme inhibition. nih.govacs.org The synthesis of isotopically labeled analogs of this compound, for instance with ¹³C or ¹⁴C, can be achieved by incorporating a labeled precursor at a suitable stage in the synthetic sequence. scispace.comgoogle.com

A strategy to introduce a ¹³C label into the butanoic acid chain would be to start with ¹³C-labeled ethyl acetate. For example, using ethyl [2-¹³C]acetate in the Claisen condensation with ethyl nicotinate would result in ethyl 2,4-dioxo-4-(pyridin-3-yl)[3-¹³C]butanoate. Alternatively, using a labeled nicotinic acid derivative would place the isotope in the pyridine (B92270) ring. Such site-specific labeling allows researchers to track the fate of specific atoms within a biological system.

These labeled analogs are crucial for mechanistic studies. For example, if this compound were being investigated as an enzyme inhibitor, a ¹³C-labeled version could be used in NMR spectroscopy or mass spectrometry to monitor its binding to the enzyme, identify metabolites, and understand the kinetics of the inhibition process. nih.gov

The following table provides hypothetical characterization data for a synthesized ¹³C-labeled analog.

Advanced Structural Elucidation and Conformational Analysis of 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid

Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. nih.gov For a molecule like 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, a suite of NMR experiments would be necessary to fully characterize its structure and behavior.

Detailed Chemical Shift and Coupling Constant Analysis for Tautomeric Forms

The β-dicarbonyl moiety in this compound makes it a prime candidate for keto-enol tautomerism. cdnsciencepub.comacs.org This equilibrium between the keto and enol forms can be studied in detail using ¹H and ¹³C NMR spectroscopy. The relative integration of signals corresponding to each tautomer allows for the determination of the equilibrium constant. nih.govacs.org The chemical shifts (δ) and coupling constants (J) would be distinct for the keto and enol forms.

Hypothetical ¹H and ¹³C NMR Data for Tautomers of this compound:

| Atom | Keto Form (Hypothetical δ, ppm) | Enol Form (Hypothetical δ, ppm) |

| Pyridine (B92270) H | 7.2-8.5 | 7.2-8.5 |

| CH₂ | ~3.5 | ~5.5 (vinylic H) |

| COOH | 10-13 | 10-13 |

| Pyridine C | 120-150 | 120-150 |

| C=O (keto) | 190-200 | 170-180 (enol C-OH) |

| C=O (acid) | ~170 | ~170 |

| CH₂ | ~45 | ~100 (vinylic C) |

Note: This table is illustrative and not based on reported experimental data.

Factors such as solvent polarity and temperature can significantly influence the position of the tautomeric equilibrium. nih.gov

Conformational Preferences via NOE and ROE Experiments

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are crucial for determining the through-space proximity of protons, providing insights into the molecule's three-dimensional conformation. columbia.edulibretexts.org For this compound, these experiments could elucidate the preferred orientation of the pyridine ring relative to the butanoic acid chain.

NOE or ROE correlations would be expected between the protons of the pyridine ring and the methylene (B1212753) protons of the butanoic acid chain if they are spatially close. The choice between NOESY and ROESY experiments depends on the molecular weight of the compound; for a molecule of this size, either could be suitable. columbia.eduglycopedia.eu

No specific NOE or ROE data for this compound has been found in the scientific literature.

Solid-State NMR Studies for Polymorphism and Amorphous States

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure and dynamics of solid materials, including identifying polymorphism (the existence of multiple crystalline forms) and amorphous states. bruker.comyoutube.comnih.gov Different polymorphs of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. emory.edu

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.gov ssNMR could differentiate between various crystalline forms of this compound by revealing differences in the chemical shifts of the carbon and nitrogen atoms.

No published solid-state NMR studies for this compound have been identified.

Single Crystal X-ray Diffraction Studies of the Compound and its Co-crystals

Crystalline Polymorphism, Solvates, and Hydrate Forms

SC-XRD is the gold standard for identifying and characterizing different crystalline forms, such as polymorphs, solvates (where solvent molecules are incorporated into the crystal lattice), and hydrates (where water molecules are incorporated). mdpi.com The crystallization of this compound from different solvents or under different conditions could potentially yield various crystalline forms, each with unique physical properties.

Despite the utility of this technique, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in the scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

The analysis of a crystal structure reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the crystal packing. nih.govmdpi.com In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. acs.orghhu.deresearchgate.net

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is also a possibility. nih.gov Co-crystallization with other molecules could be explored to modify the physicochemical properties of the compound.

As no crystal structure is available for this compound, a detailed analysis of its intermolecular interactions and crystal packing motifs cannot be provided.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.

Key fragmentation processes would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. youtube.com For this compound, this could lead to the loss of the carboxyl group or the pyridinyl group.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen atom. youtube.com In this molecule, a γ-hydrogen is available, which could lead to the formation of a neutral enol and a charged alkene fragment.

Decarboxylation: The loss of a molecule of carbon dioxide (CO2, 44 Da) from the carboxylic acid moiety is a common fragmentation pathway.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages, although it is a relatively stable aromatic system.

A predicted fragmentation pattern is detailed in the table below:

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 193 | [C9H7NO4]•+ | Molecular Ion |

| 148 | [C9H6NO2]•+ | Loss of COOH (45 Da) |

| 106 | [C6H4NO]+ | Cleavage yielding the pyridinoyl cation |

| 78 | [C5H4N]+ | Pyridine cation from cleavage |

Isotopic labeling studies, while not specifically documented for this compound, would be invaluable for confirming these proposed fragmentation pathways. For instance, labeling the carboxylic acid oxygen with ¹⁸O would result in a 2 Da shift in the m/z of fragments containing this oxygen, thereby confirming their identity. Similarly, deuterium (B1214612) labeling at specific positions could help trace the movement of hydrogen atoms during rearrangements like the McLafferty rearrangement. nih.gov

High-resolution mass spectrometry (HRMS) is essential for the unambiguous structural confirmation of this compound. HRMS can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing between ions that may have the same nominal mass but different chemical formulas.

For this compound, the calculated exact mass is 193.03750770 Da. nih.gov HRMS would be able to confirm this exact mass, ruling out other potential elemental compositions that might have a nominal mass of 193. This level of accuracy is critical for confirming the identity of the compound, especially in complex matrices or when distinguishing between isomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of any intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound is expected to exhibit characteristic bands for its key functional groups. While a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on data for similar compounds. researchgate.netnist.govias.ac.in

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Broadness due to hydrogen bonding |

| Carboxylic Acid | C=O stretch | 1700-1725 | Can be influenced by dimerization |

| Ketone | C=O stretch | 1680-1700 | Conjugation with the pyridine ring may lower the frequency |

| Pyridine Ring | C=N and C=C stretches | 1550-1610 | Characteristic aromatic ring vibrations |

| Methylene | C-H stretches | 2850-2960 | Asymmetric and symmetric stretches |

A significant aspect of the structure of this compound is the potential for strong intermolecular hydrogen bonding. The carboxylic acid group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygens can act as acceptors. rsc.orgnih.govacs.orgnih.gov Studies have shown that the carboxylic acid-pyridine hydrogen bond is a particularly strong and persistent interaction. rsc.org This strong hydrogen bonding would lead to a significant broadening and red-shifting of the O-H stretching vibration in the IR spectrum. Raman spectroscopy, being less sensitive to changes in dipole moment, would provide complementary information, particularly for the symmetric vibrations of the molecule. chemicalbook.comnih.gov

Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule, for example, by substitution at the methylene position, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be powerful tools for determining the absolute configuration and studying the conformational preferences of the resulting enantiomers. nih.govacs.orgnih.govmdpi.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. acs.org For a chiral derivative of this compound, the pyridine and dicarbonyl moieties would act as chromophores, and their spatial relationship would dictate the sign and intensity of the ECD signals.

VCD, the vibrational counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the vibrational transitions of the molecule. VCD can be particularly useful for determining the absolute configuration of molecules with multiple chiral centers. rsc.org While there are no published chiroptical studies on chiral derivatives of this compound, these techniques represent a valuable avenue for future stereochemical investigations.

Computational Chemistry and Molecular Modeling of 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations could provide fundamental insights into the behavior of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid at the atomic and electronic levels.

Electronic Structure, Frontier Molecular Orbitals (FMO), and Reactivity Predictions

A detailed analysis of the electronic structure of this compound would involve the calculation and visualization of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations would allow for the prediction of sites within the molecule that are more susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (a.u.) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | - | Energy difference between LUMO and HOMO, indicating chemical reactivity. |

| Ionization Potential (I) | - | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | - | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | - | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | - | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | - | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | - | A measure of the molecule's ability to act as an electrophile. |

No published data is available for these parameters for the specified compound.

Energetics of Tautomeric Forms and Conformational Isomers

This compound can exist in several tautomeric forms due to the presence of keto-enol and lactam-lactim tautomerism. Quantum chemical calculations would be essential to determine the relative energies of these different tautomers and predict the most stable form in the gas phase and in different solvents.

Furthermore, the molecule possesses several rotatable bonds, leading to various conformational isomers. By performing a conformational analysis using computational methods, the potential energy surface of the molecule could be explored to identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its preferred three-dimensional structure.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical calculations can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

Transition state analysis would provide valuable information about the activation energy of a reaction, which is a key determinant of the reaction rate. This would allow for the prediction of the most favorable reaction pathways and the identification of key structural features that influence the reactivity of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes that occur over time.

Conformational Landscape Exploration in Solution

While quantum chemical calculations can identify stable conformers, molecular dynamics simulations can explore the conformational landscape of this compound in a more dynamic and realistic environment, such as in an aqueous solution. These simulations would reveal how the molecule's conformation changes over time due to thermal fluctuations and interactions with solvent molecules.

This analysis would provide insights into the flexibility of the molecule, the lifetimes of different conformational states, and the dominant shapes the molecule adopts in solution.

Ligand-Protein Binding Dynamics (in silico simulations)

If this compound were to be investigated as a potential ligand for a protein target, molecular dynamics simulations would be an invaluable tool. After an initial docking of the ligand into the protein's binding site, MD simulations can be used to study the stability of the ligand-protein complex.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. Furthermore, MD simulations can provide insights into the conformational changes that may occur in both the ligand and the protein upon binding, a phenomenon known as induced fit. The results of such simulations are often used to calculate the binding free energy, providing a theoretical prediction of the ligand's potency.

In Silico Docking and Virtual Screening Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. gardp.org It is a critical component of structure-based drug design, where the three-dimensional structure of a biological target is known. gardp.orgitmedicalteam.pl Virtual screening, a related process, involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target, which can include docking-based screening or filtering based on molecular properties. itmedicalteam.plnih.gov

For this compound, these studies would involve preparing the 3D structure of the compound and docking it into the binding sites of various potential protein targets. ekb.eg The process calculates the binding affinity, or docking score, which estimates the strength of the interaction. gardp.org This allows for the ranking of different compounds and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. drugdesign.org Studies on analogous structures, such as 2,4-dioxo-4-phenylbutanoic acid derivatives, have demonstrated the utility of this approach in identifying potent enzyme inhibitors. researchgate.net

The identification of biological targets for this compound is a key step in elucidating its mechanism of action. Computational target fishing methods, such as PASS (Prediction of Activity Spectra for Substances), can predict a wide range of biological activities based on the structural formula of a compound. way2drug.com

Based on its structural similarity to other investigated compounds and its known metabolic pathways, several potential targets can be hypothesized:

Enzymes in Nicotine (B1678760) Metabolism: 4-Oxo-4-(pyridin-3-yl)butanoic acid is a known metabolite of tobacco-specific nitrosamines like NNK, generated through catalysis by cytochrome P450 (CYP) enzymes, particularly the CYP2A family. ebi.ac.uknih.gov This suggests that this compound could interact with these enzymes.

Bacterial Enzymes: A study on 2,4-dioxo-4-phenylbutanoic acid analogs identified them as potential inhibitors of mtFabH (PDB ID: 1HZP), an enzyme from Mycobacterium tuberculosis. researchgate.net Given the structural similarity, the pyridinyl analog could also target this or similar bacterial enzymes. The active site of mtFabH has been characterized, providing a basis for docking studies. researchgate.net

Other Potential Targets: Virtual screening of compounds containing a pyridin-3-yl moiety has shown interactions with targets like the Estrogen Receptor Alpha (ERα). researchgate.net The diverse chemical features of this compound, including a ketone, a carboxylic acid, and a pyridine (B92270) ring, make it a candidate for binding to a variety of receptors and enzymes. numberanalytics.com

| Potential Biological Target Class | Specific Example(s) | Rationale for Prediction | Supporting Evidence Source |

|---|---|---|---|

| Metabolizing Enzymes | Cytochrome P450 (e.g., CYP2A6, CYP2A4, CYP2A5) | The related compound, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a metabolite of tobacco-specific compounds processed by CYP enzymes. ebi.ac.uknih.gov | ebi.ac.uknih.gov |

| Bacterial Enzymes | M. tuberculosis FabH (1HZP) | Analogs (2,4-dioxo-4-phenylbutanoic acid) have been identified as inhibitors of this enzyme through docking studies. researchgate.net | researchgate.net |

| Hormone Receptors | Estrogen Receptor Alpha (ERα) | Other complex molecules containing a pyridin-3-yl group have shown binding affinity for ERα in virtual screening studies. researchgate.net | researchgate.net |

The computational investigation of this compound can be approached through two primary drug design strategies: structure-based and ligand-based design. itmedicalteam.plnih.govnih.gov

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined through X-ray crystallography or NMR spectroscopy. gardp.orgitmedicalteam.pl The core principle of SBDD is to design or identify molecules that fit into the target's binding site with high affinity and selectivity. drugdesign.orgnih.gov This process involves analyzing the binding pocket's shape, size, and physicochemical properties to design a complementary ligand. proteinstructures.com For this compound, if the structure of a target like mtFabH is known, SBDD could be used to optimize its structure to enhance binding interactions, for example, by modifying substituents to form additional hydrogen bonds or improve van der Waals contacts. drugdesign.orgresearchgate.net

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.govnih.gov LBDD methods extract common chemical features, known as a pharmacophore, from these active ligands. drugdesign.org A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. drugdesign.org This model then serves as a template to search for new, structurally diverse molecules that match the pharmacophore. nih.gov If a series of active analogs of this compound were discovered, LBDD could be used to build a pharmacophore model to guide the design of novel compounds with potentially improved activity. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov A robust QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. acs.org

The first step in developing a QSAR model is to translate the chemical structure of molecules like this compound into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical, topological, and electronic properties. For a compound containing a pyridine ring, keto groups, and a carboxylic acid, a wide array of descriptors would be generated.

Types of Molecular Descriptors:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts. nih.gov

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), counts of specific functional groups, and polar surface area (TPSA). nih.gov

3D Descriptors: These depend on the 3D conformation of the molecule and include properties related to molecular shape, volume, and spatial distribution of charges, such as partial charges and potential energy. acs.org

After generation, a crucial step is feature selection . A large number of calculated descriptors can lead to overfitting and unstable models. acs.org Therefore, statistical methods are used to select a smaller subset of descriptors that are most relevant to the biological activity. This often involves removing descriptors that are constant or highly intercorrelated. acs.org Techniques like Principal Component Analysis (PCA) can also be used to reduce dimensionality and group compounds for model training and testing. nih.gov

| Descriptor Class | Specific Example | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeation. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to transport properties. nih.gov |

| Constitutional (1D) | Molecular Weight | The mass of the molecule. nih.gov |

| Constitutional (1D) | Number of Rotatable Bonds | Molecular flexibility. nih.gov |

| Electronic | HOMO/LUMO Energies | Frontier molecular orbital energies, related to reactivity. nih.gov |

| Geometrical (3D) | Molecular Volume/Surface Area | The size and shape of the molecule. acs.org |

Once a set of relevant descriptors has been selected for a series of compounds, a predictive model is developed to correlate these descriptors with the measured biological activity (e.g., IC50 or pIC50 values). chemrevlett.com The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. chemrevlett.comnih.gov

Several statistical and machine learning methods can be employed to build the QSAR model:

Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the biological activity and the selected descriptors. nih.gov It is straightforward but assumes a linear relationship.

Partial Least Squares (PLS): A method similar to MLR but more suitable for datasets where the number of descriptors is large or they are highly correlated. nih.gov

Artificial Neural Networks (ANN): These are machine learning models inspired by the structure of the brain. nih.gov ANNs can capture complex, non-linear relationships between descriptors and activity, which can often lead to more accurate models compared to linear methods. nih.govnih.gov

Other Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), and Gradient Boosting are increasingly used to develop robust and highly predictive QSAR models. nih.govmdpi.comarxiv.org

The goal is to create a model that is not only statistically robust (e.g., high R² for the training set) but also has high predictive accuracy for the external test set (e.g., high Q²). chemrevlett.comnih.gov Such a model could then be used to predict the biological activity of virtual derivatives of this compound, guiding the design of more potent and selective compounds. nih.gov

Structure Activity Relationship Sar Studies for 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid Derivatives

Systematic Design and Synthesis of Analogs with Varied Structural Motifs

The rational design of analogs of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid involves strategic modifications to its core components: the pyridyl ring, the butanoic acid chain, and the dioxo functionalities. Synthetic strategies are often tailored to introduce chemical diversity and explore the chemical space around the parent molecule.

Modifications of the Pyridyl Moiety and its Regioisomerism

The pyridine (B92270) ring is a key feature for molecular recognition and can be modified in several ways to probe its role in biological activity. Modifications include altering the position of the nitrogen atom within the ring (regioisomerism) and introducing various substituents.

Regioisomerism : The parent compound features a pyridin-3-yl group. nih.gov Analogs have been synthesized where this is replaced by a pyridin-4-yl moiety, resulting in 2,4-Dioxo-4-pyridin-4-ylbutanoic acid. cymitquimica.com This change in the nitrogen's position alters the electronic distribution and hydrogen bonding capacity of the ring, which can significantly impact interactions with biological targets.

Substituent Effects : The introduction of substituents onto the pyridine ring is a common strategy to modulate activity. In related pyridine-containing scaffolds, both electron-donating and electron-withdrawing groups have been incorporated. For instance, the synthesis of quinazolin-2,4-diones bearing substituted pyridyl groups showed that the presence of strong electron-withdrawing groups, such as a nitro group, could decrease the yield of the final product during cyclocondensation, indicating their influence on the reactivity of the pyridine moiety. mdpi.com Conversely, groups like methyl or methoxy (B1213986) have also been successfully incorporated to study their steric and electronic effects. mdpi.com

Synthetic Approaches : The synthesis of these analogs often begins with readily available pyridine derivatives. For example, novel pyridine compounds containing 1,2,4-triazole (B32235) moieties were prepared starting from pyridine-2,5-dicarboxylic acid, which was converted to a dicarboxylate ester and then a carbohydrazide, serving as a versatile intermediate for further modifications. nih.gov

Alterations to the Butanoic Acid Chain and Dioxo Functionalities

The 2,4-dioxobutanoic acid portion of the molecule is a critical pharmacophore, likely involved in binding to target proteins through chelation or hydrogen bonding. Modifications to this chain are crucial for understanding SAR.

Chain Analogs : Research into related butanoic acid derivatives demonstrates a wide range of possible modifications. One common approach is the synthesis of amide derivatives from the carboxylic acid group, such as in the case of 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid. mdpi.com Such modifications can alter the compound's solubility, cell permeability, and binding interactions.

Synthesis of Chain-Modified Analogs : The synthesis of these derivatives can be achieved through various established chemical reactions. Claisen condensation, for example, is a method used to form β-diketone structures, which are structurally related to the 2,4-dioxo functionality. researchgate.net One-pot processes have also been developed for synthesizing related structures like 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate for other complex molecules, showcasing efficient synthetic routes to butanoic acid derivatives. google.com Butanoic acid itself is recognized as a histone deacetylase (HDAC) inhibitor, and its derivatives are often designed to improve upon this activity or introduce new biological functions. biointerfaceresearch.com

Stereochemical and Stereoelectronic Effects on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, plays a fundamental role in determining the biological activity of chiral molecules.

In studies of nature-inspired compounds structurally related to this compound, stereochemistry has been shown to be a critical determinant of efficacy. For the compound 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that biological targets, such as transport proteins or enzymes, can distinguish between different stereoisomers. The enhanced activity of the natural isomers was attributed to stereoselective uptake, possibly mediated by an L-amino acid transport system. nih.govresearchgate.net

Furthermore, molecular modeling of these isomers' interactions with the enzyme Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) revealed that stereochemistry directly affects the efficiency of target binding for certain subclasses of the derivatives. nih.govresearchgate.net These findings underscore the principle that for a molecule like this compound, which can exist as tautomers and may have chiral centers introduced upon derivatization, its specific 3D structure is paramount for its molecular interactions.

Correlation of Structural Features with Specific Biological Activities (e.g., enzyme inhibition, receptor binding, cellular effects)

The ultimate goal of synthesizing analogs is to establish a clear correlation between specific structural features and biological outcomes. This is often quantified through bioassays measuring enzyme inhibition or cellular effects.

Studies on synthesized pyridine derivatives have demonstrated potent inhibitory effects against several enzymes. For example, a series of novel thiosemicarbazide (B42300) and 1,2,4-triazole derivatives of pyridine were evaluated for their inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. nih.gov The results showed that these compounds were potent inhibitors, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov

The data indicates that subtle changes in the substituents attached to the core structure can lead to significant differences in inhibitory potency against different enzymes. For instance, compound 3c in the study, a bis[N-(p-methoxyphenyl)hydrazinecarbothioamide] derivative, was a particularly potent inhibitor of hCA I and II. nih.gov

| Compound | Substituent (R) on Thiosemicarbazide | AChE Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|---|---|

| 3a | p-methylphenyl | 3.07 ± 0.76 | 10.06 ± 2.96 | 7.66 ± 2.06 |

| 3b | p-chlorophenyl | 14.01 ± 3.15 | 3.46 ± 1.01 | 4.11 ± 0.71 |

| 3c | p-methoxyphenyl | 87.26 ± 29.25 | 1.47 ± 0.37 | 3.55 ± 0.57 |

| 4a | p-methylphenyl (Triazole) | 7.08 ± 2.04 | 3.99 ± 0.81 | 4.58 ± 0.94 |

| 4b | p-chlorophenyl (Triazole) | 9.45 ± 2.21 | 3.54 ± 0.99 | 4.23 ± 0.66 |

This data clearly correlates structural features (e.g., p-methoxyphenyl vs. p-chlorophenyl) with specific biological activities (varying potencies against AChE and CA isoforms). nih.gov

Conformational Flexibility and its Influence on SAR

X-ray crystallography studies of related glutaric acid-amide derivatives reveal that the molecular backbone is often not linear but can be "kinked" or "twisted". mdpi.com For example, in 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, a significant twist is observed between the phenyl ring and the amide group, with a C(m)–N–C(p)–C(p) torsion angle of 138.2(2)°. mdpi.com Another kink in the backbone is seen in the C(p)–N–C(m)–C(m) torsion angle of -157.0(2)°. mdpi.com

This inherent flexibility means that in solution, the molecule exists as an ensemble of conformations. The biologically active conformation is the specific shape the molecule adopts to fit optimally into the binding site of a protein. Therefore, understanding the conformational preferences and the energy barriers between different conformations is essential for designing inhibitors. A rigid analog that locks the molecule into its bioactive conformation may exhibit enhanced potency. Conversely, excessive flexibility can be entropically unfavorable for binding. The interplay between the pyridyl ring's orientation and the flexible butanoic acid chain is thus a critical factor in the SAR of this compound and its derivatives.

Mechanistic Investigations of Biological Interactions of 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid

Enzyme Kinetics and Inhibition Mechanisms (in vitro)

Currently, there is a lack of available data from in vitro studies to fully characterize the enzyme kinetics and inhibition mechanisms of 2,4-dioxo-4-pyridin-3-ylbutanoic acid.

Identification of Target Enzymes or Proteins

Specific enzyme or protein targets for this compound have not been identified in the reviewed literature. Bio-activity screens and target-based assays would be necessary to determine if this compound interacts with any particular enzymes.

Inhibition Type and Kinetic Parameters (e.g., Kᵢ, IC₅₀)

Due to the absence of identified enzyme targets, there are no reported inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values for this compound. These parameters are crucial for quantifying the potency of an inhibitor and require specific enzyme assays to be determined.

Interactive Data Table: Enzyme Inhibition Data for this compound

| Target Enzyme | Inhibition Type | Kᵢ | IC₅₀ |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Allosteric vs. Active Site Binding Mechanisms

Without an identified enzyme target and subsequent kinetic and structural studies, it is not possible to determine whether this compound would act via an allosteric or active site binding mechanism. Such investigations typically involve detailed kinetic analysis in the presence of varying substrate concentrations and may be supported by structural biology techniques like X-ray crystallography or NMR spectroscopy.

Receptor Binding and Modulation Studies (in vitro/cell-based)

Information regarding the interaction of this compound with specific receptors is not available in the public domain.

Ligand Binding Assays (e.g., fluorescence polarization, SPR)

No data from ligand binding assays, such as fluorescence polarization or surface plasmon resonance (SPR), have been published for this compound. These assays are fundamental in determining the binding affinity of a compound to a receptor.

Agonist/Antagonist Activity in Cellular Assays (in vitro)

There are no available results from in vitro cellular assays to classify this compound as either an agonist or an antagonist at any known receptor. Such assays would involve measuring a cellular response, for example, second messenger production or gene expression, in the presence of the compound.

Interactive Data Table: Receptor Binding and Activity of this compound

| Receptor Target | Binding Affinity (K_d) | Functional Activity | Assay Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cellular Pathway Modulation and Molecular Events (in vitro)

Detailed in vitro studies specifically investigating the modulation of cellular pathways and molecular events by this compound are not extensively available in the public domain. Research focusing on its direct impact on gene and protein expression, signaling cascades, and subcellular localization remains limited.

Gene Expression and Protein Level Analysis (e.g., Western blot, qRT-PCR)

Comprehensive studies detailing the effects of this compound on the expression of specific genes or the levels of particular proteins are not readily found in peer-reviewed literature. Consequently, there is no specific data from techniques such as Western blot or quantitative real-time polymerase chain reaction (qRT-PCR) to report at this time.

Signaling Cascade Activation/Inhibition (e.g., reporter assays)

There is a lack of specific research employing methods like reporter assays to elucidate the activation or inhibition of signaling cascades by this compound. The precise pathways modulated by this compound have not been delineated in published studies.

Subcellular Localization Studies

Investigations into the subcellular localization of this compound or its effects on the localization of cellular proteins have not been reported. Therefore, no data from techniques such as immunofluorescence or cell fractionation is available.

Target Identification and Validation Methodologies (in vitro)

Specific molecular targets of this compound have not been definitively identified and validated in published research. While general methodologies for target identification exist, their specific application to this compound has not been detailed. However, the structural motif of a pyridin-3-yl group is present in some inhibitors of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism and has implications in immunology and neurodegenerative diseases. researchgate.netgoogle.comnih.govgoogle.com This suggests a potential, though unconfirmed, area for future investigation.

Affinity Chromatography and Proteomics Approaches

There are no available studies that have utilized affinity chromatography coupled with proteomics to isolate and identify the protein binding partners of this compound. This powerful technique for target discovery has not yet been applied to this specific compound according to publicly accessible data.

Genetic Perturbation Studies in Cell Lines (e.g., siRNA, CRISPR)

While one source briefly mentions the use of this compound in the context of improving CRISPR-mediated homology-directed repair (HDR), detailed studies employing genetic perturbation techniques like siRNA or CRISPR to identify or validate its molecular targets are not available. Current time information in IN. The precise role and mechanism of the compound in this context remain to be elucidated.

Preclinical Biological Activity and Research Applications of 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid

Activity in Organotypic Cultures and 3D Cell Models

There is no information available in the reviewed scientific literature regarding the activity of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid in organotypic cultures or 3D cell models.

Studies in Non-Mammalian Model Organisms (e.g., microbial, plant, invertebrate models)

Specific studies of this compound in non-mammalian model organisms are not well-documented. However, research on other butanoic acid and pyridine (B92270) derivatives has shown biological activity in microbial systems. For instance, a study on (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed good antibacterial activity against several Gram-positive bacteria. nih.gov Another study on a derivative of Meldrum's acid, 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione, demonstrated antibiotic activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Additionally, derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid have shown varying levels of antimicrobial activity. researchgate.net The herbicide 2,4-dichlorophenoxyacetic acid has been studied for its toxicological effects, but not in the context of a non-mammalian model for the purposes outlined in the section. nih.gov

Microbial Growth Inhibition (e.g., antibacterial, antifungal)

There is a lack of publicly available scientific literature detailing the specific microbial growth inhibition properties of this compound. While research has been conducted on the antimicrobial activities of various pyridine derivatives, specific studies evaluating the antibacterial or antifungal efficacy of this particular compound have not been identified in a review of current scientific databases. mdpi.combiust.ac.bwnih.govresearchgate.net Consequently, no data on its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal/fungicidal concentrations (MBC/MFC) against clinically relevant microbial strains is available.

While broader classes of compounds, such as certain pyridine and butanoic acid derivatives, have shown antimicrobial potential, it is not possible to extrapolate these findings to this compound without direct experimental evidence. mdpi.combiust.ac.bwnih.govresearchgate.net

Plant Biology Applications (e.g., growth regulation, defense responses)

Information regarding the application of this compound in plant biology, either as a growth regulator or as an elicitor of defense responses, is not present in the available scientific literature. Studies on plant growth regulators and defense mechanisms often involve a wide array of chemical structures, but specific research detailing the effects of this compound on plant physiology, development, or immunity has not been reported.

Utility as a Biochemical Probe or Chemical Tool

There are no published studies on the development or application of this compound as a biochemical probe or chemical tool.

Application in Target Engagement Studies (in vitro)

There is no available information from in vitro studies to suggest that this compound has been used in target engagement assays. Such studies are crucial for identifying the molecular targets of a compound, but no data has been published in this regard.

Use in Mechanism-Based Enzyme Inactivation

A review of the scientific literature indicates that this compound has not been investigated as a mechanism-based enzyme inactivator. While related diketo acid structures can sometimes act as enzyme inhibitors, there are no specific studies that have explored or demonstrated such a mechanism for this compound. johnshopkins.edu

Analytical Methodologies for Research Oriented Characterization of 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, and its various forms are indispensable for the analysis of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid. These methods allow for the separation of the target analyte from impurities and other components in a mixture, a critical step for accurate quantification and further structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is a meticulous process that involves the optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time.

The selection of the stationary phase, or column, is a critical first step. For a polar compound such as this compound, which possesses both acidic and basic functional groups, reversed-phase chromatography is a common choice. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. C18 (octadecylsilyl) columns are widely used due to their versatility and stability over a broad pH range. The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface area, all of which influence the separation performance.

Detection is typically performed using a UV-Vis detector, as the pyridine (B92270) ring and the conjugated keto-enol system in this compound are expected to exhibit strong absorbance in the ultraviolet region. The selection of the detection wavelength is based on the UV spectrum of the compound, with the wavelength of maximum absorbance (λmax) being chosen to maximize sensitivity.

The table below outlines a hypothetical set of optimized HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, this compound is a non-volatile compound due to its polar functional groups (carboxylic acid and ketones) and relatively high molecular weight. Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable derivative that can be analyzed by GC-MS.

Derivatization involves a chemical reaction to modify the functional groups of the analyte. For a compound like this compound, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens in the carboxylic acid and enolizable ketone groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good separation. A nonpolar or medium-polarity column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase, is typically used. The separated derivatives then enter the mass spectrometer, which provides mass spectral information for identification. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for structural confirmation and quantification.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. Given that this compound has a carboxylic acid group, it can exist as an anion in a buffered solution, making it an ideal candidate for CE analysis. CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption, which are beneficial for high-throughput screening applications.

In a typical CE method for this compound, a fused-silica capillary is filled with a background electrolyte (BGE), which is a buffer solution. The choice of BGE is crucial for controlling the charge of the analyte and the electroosmotic flow (EOF). The pH of the buffer will determine the degree of ionization of the carboxylic acid group. The separation is based on the differential migration of ions in the electric field. Detection is often performed using a UV-Vis detector integrated into the CE instrument.

Spectrophotometric and Fluorometric Assay Development for Research Purposes

Spectrophotometric and fluorometric assays are valuable tools for the quantification of this compound in various research contexts. These methods are generally simpler and more rapid than chromatographic techniques, making them suitable for routine analysis and high-throughput screening.

A spectrophotometric assay would be based on the inherent UV absorbance of the compound. The development of such an assay would involve determining the optimal wavelength for measurement, which corresponds to the maximum absorbance of the compound, and establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Fluorometric assays, while potentially more sensitive and selective than spectrophotometric methods, would require the compound to be fluorescent or to be derivatized with a fluorescent tag. If this compound is not naturally fluorescent, a derivatization reaction could be employed to introduce a fluorophore into the molecule. This would involve reacting the compound with a fluorescent labeling reagent that targets one of its functional groups.

Electrochemical Detection Methods

Electrochemical detection methods offer another avenue for the sensitive and selective quantification of this compound. These techniques are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface. The presence of the electroactive pyridine ring and ketone functional groups in the molecule suggests that it could be amenable to electrochemical analysis.

Techniques such as cyclic voltammetry could be used to study the electrochemical behavior of the compound and to determine its oxidation and reduction potentials. This information can then be used to develop more sensitive amperometric or voltammetric methods for quantification. The development of an electrochemical sensor for this compound would involve the selection of an appropriate electrode material and the optimization of the experimental conditions, such as the supporting electrolyte and pH.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GCxGC)

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques that couple a separation method with a powerful detection method are often necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and is the gold standard for quantitative analysis in complex samples.

Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful technique that can be used for the analysis of complex mixtures of volatile compounds. While requiring derivatization for this compound, GCxGC offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC. This is achieved by using two different columns with orthogonal separation mechanisms, providing a much more detailed chemical fingerprint of the sample.

Advanced Chemical Modifications and Derivatization Strategies of 2,4 Dioxo 4 Pyridin 3 Ylbutanoic Acid

Conjugation Chemistry for Research Probes and Affinity Ligands

The functional groups of 2,4-Dioxo-4-pyridin-3-ylbutanoic acid, namely the carboxylic acid and the diketone moiety, are amenable to a range of conjugation chemistries. These reactions allow for the attachment of reporter molecules or immobilization onto solid surfaces, thereby creating valuable tools for biological research.

Biotinylation and Fluorescent Tagging for Biological Studies

The development of research probes through biotinylation and fluorescent tagging is a key strategy for elucidating the biological targets and mechanisms of action of a molecule.

Biotinylation: The carboxylic acid group of this compound is a prime target for biotinylation. This process typically involves the use of an amino-modified biotin (B1667282) derivative. labcompare.com The reaction proceeds via an amidation reaction, where the carboxylic acid is activated, often with a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester intermediate. This intermediate then readily reacts with the primary amine of the biotin derivative to form a stable amide bond. The strong and highly specific interaction between biotin and avidin (B1170675) or streptavidin can then be exploited for detection or purification purposes in various assays. labcompare.com The synthesis of the biotin precursor, pimelic acid, itself involves a dicarboxylic acid, highlighting the utility of this functional group in biotin-related chemistry. researchgate.netsigmaaldrich.comrsc.orgresearchgate.net

Fluorescent Tagging: Two main strategies can be employed for the fluorescent labeling of this compound. The first, similar to biotinylation, targets the carboxylic acid group. A fluorescent dye containing a primary amine can be coupled to the carboxylic acid using carbodiimide chemistry.

Alternatively, the dicarbonyl (keto) functionality offers a distinct site for labeling. Fluorescent dyes equipped with aminooxy or hydrazide reactive groups can be used to specifically target aldehyde and ketone groups. nih.govqut.edu.au For instance, derivatization with a fluorescent hydrazide would form a hydrazone linkage, while an aminooxy-containing dye would yield a more stable oxime bond. nih.gov A common method for the analysis of α-keto acids involves derivatization with reagents like o-phenylenediamine (B120857) to form fluorescent quinoxalines, which can then be detected by high-performance liquid chromatography (HPLC). mdpi.combeilstein-journals.org This principle can be adapted for tagging with a fluorescent probe.

A summary of potential conjugation strategies is presented in the table below.

| Functional Group Targeted | Reagent Type | Resulting Linkage | Application |

| Carboxylic Acid | Amino-Biotin | Amide | Biotinylation for affinity pull-downs and detection |

| Carboxylic Acid | Amine-Functionalized Fluorescent Dye | Amide | Fluorescent labeling for imaging and quantification |

| α-Keto or β-Keto Group | Hydrazide-Functionalized Fluorescent Dye | Hydrazone | Fluorescent labeling |

| α-Keto or β-Keto Group | Aminooxy-Functionalized Fluorescent Dye | Oxime | Stable fluorescent labeling |

Immobilization on Solid Supports for Affinity-Based Assays

For the identification of binding partners and in the development of affinity-based assays, this compound can be immobilized onto a solid support. The carboxylic acid is the most common handle for such immobilization. nih.gov Supports such as agarose (B213101) beads or magnetic beads functionalized with primary amines are widely available. researchgate.net

The immobilization process generally involves the activation of the carboxylic acid of this compound with a carbodiimide, like EDC, often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. nih.govmaynoothuniversity.ie This activated molecule is then incubated with the amine-functionalized solid support, leading to the formation of a covalent amide bond and the stable attachment of the ligand to the support. nih.govmaynoothuniversity.ie The successful immobilization can be confirmed by various analytical techniques, including colorimetric assays for the determination of remaining free amino or carboxyl groups on the support. nih.gov

Synthetic Strategies for Analogs with Modified Physicochemical Properties for Research Tool Development

The generation of analogs of this compound with altered physicochemical properties is crucial for developing research tools with improved characteristics such as solubility, cell permeability, and metabolic stability. Synthetic strategies can target the pyridine (B92270) ring, the diketo acid chain, or both.

Modification of the pyridine ring can have a profound impact on the molecule's properties. acs.org For instance, the introduction of substituents on the pyridine ring can modulate its basicity and potential for hydrogen bonding. Synthetic routes to achieve this often start from substituted picolinic acids or 2-cyanopyridines. A variety of synthetic methods exist for creating substituted pyridine scaffolds.

The diketo acid moiety is also a prime target for modification. For example, replacing the carboxylic acid with bioisosteres such as tetrazoles or other acidic heterocycles can alter the acidity and pharmacokinetic profile of the molecule. rsc.org The synthesis of α-keto acid and β-keto acid derivatives is well-established, offering numerous pathways to create analogs. For instance, Claisen condensation reactions are a classic method for forming β-keto esters, which are precursors to β-keto acids.

The table below outlines potential modifications and their expected impact on physicochemical properties.